4-PROPYLSULFONYLACETOPHENONE
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Overview
Description
4-Propylsulfonylacetophenone is an organic compound with the molecular formula C11H14O3S It is characterized by the presence of a propylsulfonyl group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylsulfonylacetophenone typically involves the sulfonylation of acetophenone derivatives. One common method includes the reaction of acetophenone with propylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Propylsulfonylacetophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetophenone moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated acetophenone derivatives.
Scientific Research Applications
4-Propylsulfonylacetophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propylsulfonylacetophenone involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.
Comparison with Similar Compounds
- 4-Methylsulfonylacetophenone
- **4-Ethylsulfonylacetophenone
Properties
IUPAC Name |
1-(4-propylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-3-8-15(13,14)11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQLBNQCFSYLDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700676 |
Source
|
Record name | 1-[4-(Propane-1-sulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110031-86-2 |
Source
|
Record name | 1-[4-(Propane-1-sulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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